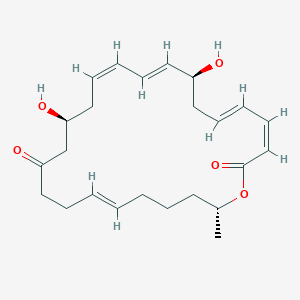

macrolactin F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

macrolactin F is a natural product found in Bacillus with data available.

Applications De Recherche Scientifique

Antimicrobial Properties

1. Antibacterial Activity

Macrolactin F exhibits significant antibacterial properties against various pathogens. Research indicates that it can effectively inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for this compound ranges from 3 to 12 µg/mL, demonstrating its potential as a lead compound in antibiotic development .

Table 1: Antibacterial Activity of this compound Against Various Microorganisms

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 6 | 12 |

| Escherichia coli | 8 | 16 |

| Enterococcus faecalis | 3 | 12 |

| Vibrio parahaemolyticus | 10 | 20 |

The mechanism of action involves disrupting bacterial cell membrane integrity and inhibiting energy metabolism pathways, which are critical for bacterial survival .

2. Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against pathogens like Fusarium oxysporum. Studies have demonstrated that it suppresses fungal growth through diffusion in the medium, indicating its potential use in agricultural biocontrol strategies .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a role in mitigating inflammatory responses. This effect is crucial for developing therapies for conditions characterized by chronic inflammation .

Table 2: Effects of this compound on Cytokine Production

| Cytokine | Control (pg/mL) | This compound (10 µM) (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

| IL-1β | 120 | 60 |

Biocontrol Applications

The application of this compound in agriculture as a biocontrol agent is gaining attention. Its ability to alter soil microbial communities can enhance plant health by suppressing pathogenic microorganisms. Continuous application of macrolactin has been reported to increase the relative abundance of beneficial bacteria while reducing harmful ones .

Case Studies

1. Study on Antibacterial Mechanism

A study conducted on the antibacterial mechanism of this compound against E. faecalis revealed that it significantly affects bacterial membrane potential and protein synthesis. The results showed a marked decrease in protein content, particularly affecting larger molecular weight proteins, which are vital for bacterial function .

2. Agricultural Application Study

Another investigation assessed the impact of this compound on soil microbial diversity. The study revealed that its application reduced the diversity of harmful soil bacteria while promoting beneficial taxa such as Proteobacteria and Firmicutes, which are essential for soil health .

Analyse Des Réactions Chimiques

Esterification and Acyl Derivative Formation

Macrolactin F undergoes esterification at its hydroxyl groups to form bioactive derivatives:

-

7-O-Succinyl this compound : Generated via succinic anhydride coupling, this derivative demonstrates enhanced binding affinity (−8.5 kcal/mol) to the Staphylococcus aureus HtsA siderophore receptor, outperforming natural ligands like staphyloferrin A (−6.9 kcal/mol) .

-

7-O-Malonyl this compound : Similar acylation with malonic anhydride introduces a malonyl group, altering physicochemical properties (e.g., molecular formula C₃₀H₄₂O₁₀) .

Table 1: Key Derivatives of this compound

Stereochemical Isomerization

The E/Z configurations of this compound’s conjugated dienes are critical for bioactivity. Key findings include:

-

Geometric Isomer Synthesis : Wittig and Horner–Emmons reactions are employed to control diene configurations (e.g., E,E- vs. E,Z-dienes) .

-

Coupling Constant Analysis : NMR-based J values (e.g., 10.5–11.4 Hz for E, 15.1–15.5 Hz for Z) confirm stereochemical assignments .

Hydrogenation and Epoxidation

-

Dihydro Derivatives : Selective hydrogenation of α,β-unsaturated carbonyl systems yields dihydrothis compound, altering antibacterial potency .

-

Epoxide Formation : Condensation of vicinal hydroxyl groups (e.g., C-7 and C-13) under acidic conditions generates epoxy derivatives, as observed in structural analogs .

Derivatization for Structural Elucidation

-

Mosher Ester Analysis : Reaction with (S)- and (R)-MTPA chlorides resolves absolute configurations (e.g., 7S, 13S, 15S for dihydrothis compound) .

-

NMR-Guided Assignments : COSY, HMBC, and NOESY correlations map proton–carbon connectivity and spatial arrangements .

Hydrolytic Stability

This compound’s ester bonds are susceptible to hydrolysis:

-

pH-Dependent Degradation : Labile succinyl/malonyl esters hydrolyze in acidic or alkaline media, regenerating the parent compound .

-

Enzymatic Cleavage : Esterases in bacterial systems may deactivate acylated derivatives .

Antibacterial Mechanism via Chemical Interactions

This compound derivatives disrupt bacterial iron acquisition by competitively binding siderophore receptors (e.g., HtsA):

Propriétés

Formule moléculaire |

C24H34O5 |

|---|---|

Poids moléculaire |

402.5 g/mol |

Nom IUPAC |

(3Z,5E,8S,9E,11Z,14S,19E,24R)-8,14-dihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,19-pentaene-2,16-dione |

InChI |

InChI=1S/C24H34O5/c1-20-13-7-3-2-4-8-16-22(26)19-23(27)17-11-5-9-14-21(25)15-10-6-12-18-24(28)29-20/h2,4-6,9-12,14,18,20-21,23,25,27H,3,7-8,13,15-17,19H2,1H3/b4-2+,10-6+,11-5-,14-9+,18-12-/t20-,21-,23+/m1/s1 |

Clé InChI |

KMKZBIGDFUKDCN-QLVJNLMHSA-N |

SMILES isomérique |

C[C@@H]1CCC/C=C/CCC(=O)C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O |

SMILES canonique |

CC1CCCC=CCCC(=O)CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O |

Synonymes |

macrolactin F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.